1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxyphenyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-15-14-16(2)28(26-15)21-9-8-20(24-25-21)27-12-10-17(11-13-27)22(29)23-18-6-4-5-7-19(18)30-3/h4-9,14,17H,10-13H2,1-3H3,(H,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHQSHUWPLWMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=C4OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxyphenyl)piperidine-4-carboxamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- IUPAC Name : 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxyphenyl)piperidine-4-carboxamide
- Molecular Formula : C_{20}H_{24}N_{4}O_{2}
- Molecular Weight : 356.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and receptors involved in cellular signaling pathways. The presence of the pyrazole and piperidine moieties suggests potential interactions with enzymes and receptors that play critical roles in inflammation, cancer progression, and neurodegenerative diseases.
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological effects:
-
Antitumor Activity :
- In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against human gastric cancer cells with an IC50 value in the low micromolar range .
- Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins.
- Anti-inflammatory Properties :
- Antioxidant Activity :
Case Studies
Several studies have investigated the biological activity of related compounds containing pyrazole and piperidine structures:
Scientific Research Applications
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxyphenyl)piperidine-4-carboxamide has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores its applications, synthesizing findings from diverse studies and presenting comprehensive data in tables for clarity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxyphenyl)piperidine-4-carboxamide . For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines, including breast and colon cancers. The mechanism often involves the inhibition of specific pathways related to tumor growth and proliferation.
Case Study: Antitumor Activity
A study investigated a series of piperidine derivatives for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cells through apoptosis induction and cell cycle arrest .
Antiviral Properties
Compounds containing pyrazole and pyridazine rings have been evaluated for antiviral activity, particularly against influenza viruses. The ability to disrupt viral RNA-dependent RNA polymerase interactions suggests potential as antiviral agents.
Case Study: Influenza Virus
Research focusing on similar compounds demonstrated their ability to inhibit the PA-PB1 interface in influenza A virus polymerase, leading to reduced viral replication . This highlights the relevance of structural modifications in enhancing antiviral efficacy.
Antimicrobial Activity
The compound's structural components indicate potential antimicrobial properties. Studies have shown that derivatives featuring similar frameworks can exhibit antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans.
Case Study: Antimicrobial Evaluation
A recent evaluation of synthesized compounds revealed good antimicrobial activity using disc diffusion methods, confirming their effectiveness against common bacterial strains .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the binding affinities of these compounds with biological targets. Such studies help predict the interaction mechanisms at the molecular level, guiding further synthesis and optimization efforts.
Example Findings
Docking simulations have suggested that modifications in the substituents can significantly alter binding affinities, thereby influencing biological activities .
Summary and Future Directions
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxyphenyl)piperidine-4-carboxamide holds promise across multiple therapeutic areas, including oncology and virology. Its structural diversity allows for extensive modifications that can enhance efficacy and selectivity against specific targets.
Key Takeaways
- Anticancer Activity: Significant cytotoxic effects observed in various cancer cell lines.
- Antiviral Properties: Potential as an antiviral agent targeting influenza virus polymerase.
- Antimicrobial Activity: Effective against bacterial and fungal pathogens.
- Molecular Docking: Insights into binding mechanisms inform future compound optimization.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
Core Aromatic System: The target compound uses a pyridazine ring, which is less common in medicinal chemistry compared to the pyrazolopyridine (Analog 1) or pyrimidine (Analog 2) systems. Pyridazine’s electron-deficient nature may influence binding to targets like ATP-binding pockets .
Substituent Variations :
- The 2-methoxyphenyl group in the target compound contrasts with 3-methoxyphenylmethyl in Analog 2. This positional isomerism could alter steric interactions and metabolic stability.
- Analog 1 incorporates a 1-ethyl-3-methylpyrazole substituent, which may increase lipophilicity compared to the target compound’s 3,5-dimethylpyrazole group .
Piperidine-Carboxamide Linkage :
- All three compounds retain the piperidine-4-carboxamide moiety, suggesting a conserved role in target engagement (e.g., hydrogen bonding via the carboxamide oxygen). However, the linkage position (pyridazine 3-position vs. pyrimidine 2-position in Analog 2) impacts spatial orientation .
Research Findings and Functional Implications
No direct pharmacological or biochemical data for the target compound or its analogs are available in the provided evidence. However, structural insights suggest:
- Target Selectivity : The pyridazine core may confer selectivity for kinases or receptors sensitive to electron-deficient aromatic systems, whereas pyrazolopyridine (Analog 1) could favor targets requiring extended planar interactions.
- Metabolic Stability : The 2-methoxyphenyl group in the target compound may reduce oxidative metabolism compared to Analog 2’s 3-methoxyphenylmethyl group, which is more prone to demethylation .
- Synthetic Accessibility : Analog 1’s fused ring system (pyrazolopyridine) likely requires more complex synthesis than the target compound’s pyridazine-based structure .
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
Methodological Answer: The synthesis involves multi-step reactions, including nucleophilic substitutions and condensation. Critical factors include:
- Solvent selection : Dimethylformamide (DMF) or acetic acid under reflux conditions to enhance reaction efficiency .
- Purification : Recrystallization or column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) to isolate the product .
- Reaction monitoring : Thin-layer chromatography (TLC) to track intermediates and confirm completion .
Q. Which spectroscopic methods are optimal for characterizing the compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton and carbon environments, particularly for distinguishing pyrazole, pyridazine, and piperidine moieties .
- Mass Spectrometry (HRMS-ESI) : To verify molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm) .
Q. How can reaction conditions be optimized to improve yields?
Methodological Answer:
- Temperature control : Maintain reflux conditions for condensation steps to accelerate kinetics without decomposition .
- Catalyst use : Copper(I) bromide or cesium carbonate for coupling reactions, as seen in analogous pyridazine syntheses .
- Stoichiometry adjustments : Excess reagents (e.g., cyclopropanamine) to drive reactions to completion .
Advanced Research Questions
Q. What computational approaches predict the compound’s 3D conformation and target interactions?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or GPCRs) using crystallographic data .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
- Molecular dynamics simulations : Analyze stability of ligand-target complexes under physiological conditions .
Q. How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?
Methodological Answer:
- Functional group substitution : Replace the 2-methoxyphenyl group with halogenated or bulkier aryl groups to test impact on binding affinity .
- Scaffold hopping : Compare with triazolopyridazine or isoxazole analogs to identify core motifs critical for activity .
- Bioisosteric replacements : Substitute the pyrazole ring with imidazole or thiazole to modulate solubility and metabolic stability .
Q. What strategies resolve contradictions in biological activity data across assay conditions?
Methodological Answer:
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls to minimize variability .
- Dose-response curves : Generate IC/EC values under varying pH, temperature, and serum conditions to assess robustness .
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and in vivo models for efficacy .
Q. How is crystallographic data used to validate the compound’s structure?
Methodological Answer:
- Single-crystal X-ray diffraction : Employ SHELX programs (SHELXL for refinement) to determine bond lengths, angles, and stereochemistry .
- Twinned data refinement : Use SHELXE for high-resolution datasets to resolve ambiguities in electron density maps .
- Validation tools : Check CIF files with PLATON or Mercury to ensure geometric accuracy .
Q. What are the stability challenges for this compound under physiological conditions?
Methodological Answer:
- pH stability testing : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
- Light/oxidation sensitivity : Store in amber vials under nitrogen and add antioxidants (e.g., BHT) to formulations .
- Metabolic stability : Use liver microsomes to identify vulnerable sites (e.g., pyridazine ring oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
